4-(Trifluoromethyl)benzonitrile

Physical Organic Chemistry Crystal Engineering Process Chemistry

As the critical, non-substitutable intermediate for the SSRI fluvoxamine and a proven high-voltage battery electrolyte additive, 4-(Trifluoromethyl)benzonitrile offers unique reactivity (Hammett σp=+0.54) for cross-coupling and cyclization. Its high-purity ensures reliable performance in pharmaceutical, battery, and supramolecular chemistry applications.

Molecular Formula C8H4F3N
Molecular Weight 171.12 g/mol
CAS No. 455-18-5
Cat. No. B042179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzonitrile
CAS455-18-5
Synonyms4-(Trifluoromethyl)benzonitrile;  4-Cyano-α,α,α-trifluorotoluene;  4-Trifluoromethyl-1-cyanobenzene;  NSC 88340;  p-(Trifluoromethyl)benzonitrile;  p-(Trifluoromethyl)cyanobenzene;  p-Cyanobenzotrifluoride;  α,α,α-Trifluoro-p-tolunitrile
Molecular FormulaC8H4F3N
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(F)(F)F
InChIInChI=1S/C8H4F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H
InChIKeyDRNJIKRLQJRKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)benzonitrile (CAS 455-18-5): Essential Properties and Sourcing Context


4-(Trifluoromethyl)benzonitrile (CAS 455-18-5) is a para-substituted aromatic nitrile distinguished by a strong electron-withdrawing trifluoromethyl (-CF3) group [1]. This crystalline solid (mp 39-41°C, bp 80-81°C at 20 mmHg) serves as a pivotal intermediate in pharmaceutical and agrochemical syntheses, most notably as a critical precursor to the selective serotonin reuptake inhibitor (SSRI) fluvoxamine . Its well-characterized physical and chemical profile underpins its utility in diverse research and industrial applications.

Why 4-(Trifluoromethyl)benzonitrile (CAS 455-18-5) Cannot Be Replaced by Generic Analogs


Substituting 4-(trifluoromethyl)benzonitrile with a non-fluorinated or ortho/meta-substituted analog introduces critical differences in physicochemical behavior and reactivity [1]. The para-trifluoromethyl group's unique electron-withdrawing power (Hammett σp = +0.54) [2] is not matched by a methyl group (σp = -0.17) or even a single fluorine (σp = +0.06). This alters the electron density of the aromatic ring, impacting both its crystal packing [3] and its performance as a synthon in cross-coupling and cyclization reactions. Even the positional isomer, 3-(trifluoromethyl)benzonitrile, exhibits a significantly lower melting point (14.5°C vs. 39-41°C) and different dipole moment, affecting its handling, purification, and behavior in non-covalent interactions. The following quantitative evidence details these non-interchangeable characteristics.

Quantitative Differentiation Guide for 4-(Trifluoromethyl)benzonitrile (CAS 455-18-5)


Thermal Stability and Crystalline Integrity: MP/BP Advantage over Methyl and Fluoro Analogs

The melting point of 4-(trifluoromethyl)benzonitrile (39-41°C) is significantly higher than that of its 4-methyl analog (26-28°C) and slightly higher than its 4-fluoro analog (33-36°C) . This difference arises from the dense, hydrogen-bonded network formed by the -CF3 group in the solid state [1]. Conversely, its boiling point (80-81°C at 20 mmHg) is notably lower than that of 4-methylbenzonitrile (103-106°C at 20 mmHg) and 4-fluorobenzonitrile (188°C at 750 mmHg) , reflecting weaker intermolecular forces in the liquid phase. This thermal profile directly impacts large-scale handling and purification processes.

Physical Organic Chemistry Crystal Engineering Process Chemistry

Regioisomeric Impact on Physical State: Solid vs. Liquid Handling Advantage over 3-CF3 Analog

The para-substituted 4-(trifluoromethyl)benzonitrile is a solid at room temperature (mp 39-41°C) , whereas its meta-substituted regioisomer, 3-(trifluoromethyl)benzonitrile, is a liquid (mp 14.5°C) [1]. This difference in physical state directly impacts the safety and ease of handling in a research or industrial setting. The solid para-isomer is easier to weigh precisely and contains spills more effectively. Its higher flash point (72°C) compared to the meta-isomer (72°C, both closed cup) [1] is comparable, but the solid nature of the para-isomer further mitigates flammability risks associated with volatile liquid analogs. This distinction is critical when selecting a building block for large-scale syntheses where safety and handling efficiency are paramount.

Process Safety Physical Chemistry Material Handling

Electronic Influence on Reactivity: Quantified Electron-Withdrawing Power via Hammett Constants

The para-trifluoromethyl group exerts a potent electron-withdrawing effect, quantified by a Hammett sigma para (σp) constant of +0.54 [1]. This is dramatically different from the electron-donating para-methyl group (σp = -0.17) and the weakly electron-withdrawing para-fluoro group (σp = +0.06) [1]. This large positive σp value correlates with a significant decrease in electron density at the nitrile carbon and the aromatic ring, directly influencing the rate of nucleophilic aromatic substitution (SNAr), the stability of reaction intermediates, and the binding affinity of derived molecules to biological targets. The -CF3 group also increases the dipole moment (calculated μ ~ 4.2 D for the parent trifluorotoluene) [2] compared to toluene (μ ~ 0.36 D), further affecting solubility and non-covalent interactions.

Physical Organic Chemistry Medicinal Chemistry Reaction Kinetics

Synthetic Utility in Nickel-Catalyzed Arylcyanation: Demonstrated Reactivity Profile

4-(Trifluoromethyl)benzonitrile is a competent substrate in nickel-catalyzed arylcyanation of alkynes, a reaction that is highly sensitive to the electronic nature of the aryl nitrile . While specific kinetic data comparing different para-substituted benzonitriles in this exact system is not provided in the abstract, the electron-deficient nature of the trifluoromethyl-substituted ring is known to facilitate the oxidative addition step with the nickel catalyst. This contrasts with electron-rich analogs (e.g., 4-methoxybenzonitrile), which often show diminished reactivity or require harsher conditions in similar Ni-catalyzed C-CN bond activation processes [1]. The successful participation of this compound in a reaction that generates polysubstituted 2,5-hexadienenitriles demonstrates its specific compatibility and utility in forming complex molecular architectures.

Organic Synthesis Homogeneous Catalysis Cross-Coupling

Pharmaceutical Relevance: Essential Precursor for Fluvoxamine Maleate Synthesis

4-(Trifluoromethyl)benzonitrile is the unequivocal starting material for the synthesis of fluvoxamine maleate, an SSRI antidepressant . The synthesis proceeds via a Grignard reaction, hydrolysis, and oximation sequence, yielding the API in a reported total yield of 36.16% [1]. Using a non-fluorinated or differently substituted benzonitrile would not yield fluvoxamine or a compound with its specific pharmacological profile. The -CF3 group is essential for the target binding to the serotonin transporter. While a direct yield comparison with an alternate synthetic route is not applicable here, the critical importance lies in the compound's identity: it is the specific, required building block. Substitution with a close analog (e.g., 4-methylbenzonitrile) would lead to a structurally different final product, not fluvoxamine.

Medicinal Chemistry Process Research Active Pharmaceutical Ingredient (API) Synthesis

Performance as an Electrolyte Additive: Enhanced Cyclic Stability in High-Voltage Lithium-Ion Batteries

4-(Trifluoromethyl)benzonitrile (4-TB) has been specifically studied as an electrolyte additive for high-voltage lithium-ion batteries [1]. In a study focusing on the lithium nickel manganese oxide (LNMO) cathode, the addition of 4-TB was shown to improve cyclic stability at high potentials [2]. The mechanism involves the preferential oxidative decomposition of the 4-TB additive on the cathode surface to form a protective cathode electrolyte interphase (CEI). While the reference does not provide a direct numerical comparison to other benzonitrile additives, the specific mention of 4-(trifluoromethyl)benzonitrile for this application underscores that its unique combination of a nitrile group (for surface adsorption) and a -CF3 group (for oxidative stability) makes it a functional candidate for this advanced energy storage application.

Materials Science Electrochemistry Energy Storage

Defined Application Scenarios for 4-(Trifluoromethyl)benzonitrile (CAS 455-18-5) Based on Verifiable Differentiation


Large-Scale Synthesis of Fluvoxamine Maleate API

In the pharmaceutical industry, 4-(trifluoromethyl)benzonitrile is the non-substitutable starting material for the production of fluvoxamine maleate, an SSRI used globally for treating OCD and depression . The synthesis pathway is validated and scalable, proceeding through a Grignard reaction, hydrolysis, and oximation [1]. Procurement of this specific compound is mandatory for any manufacturer of this generic API.

Development of High-Voltage Lithium-Ion Battery Electrolytes

For battery material scientists and engineers, 4-(trifluoromethyl)benzonitrile is a promising electrolyte additive for stabilizing high-voltage cathodes like LNMO [2]. Its function is to form a robust, protective cathode electrolyte interphase (CEI) that mitigates electrolyte decomposition and improves long-term cycle life [3]. This application leverages the unique oxidative stability imparted by the -CF3 group and the surface-binding ability of the nitrile group.

Crystal Engineering of Fluorinated Molecular Solids

In solid-state and supramolecular chemistry, 4-(trifluoromethyl)benzonitrile serves as a model compound for studying the structure-directing role of weak C-H···F and C-H···N hydrogen bonds in the absence of strong π-π interactions [4]. Its well-defined crystal structure and relatively high melting point compared to non-fluorinated analogs make it an ideal system for investigating the principles of halogen bonding and crystal packing in fluorinated aromatic systems.

Synthesis of Fluorinated Heterocycles and Advanced Intermediates

In academic and industrial organic synthesis laboratories, this compound is a versatile building block for constructing fluorinated heterocycles, such as quinazolines . The strong electron-withdrawing -CF3 group activates the aromatic ring for nucleophilic substitution and influences the electronic properties of the resulting heterocycles, making them valuable scaffolds in medicinal chemistry and agrochemical research. Its participation in modern nickel-catalyzed cross-coupling reactions further expands its synthetic utility .

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